molecular formula C16H10N2O B5467384 4-(1,3-benzoxazol-2-yl)quinoline

4-(1,3-benzoxazol-2-yl)quinoline

Cat. No. B5467384
M. Wt: 246.26 g/mol
InChI Key: ZWDKCUBLTZCXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzoxazol-2-yl)quinoline is a compound with the linear formula C16H10N2O . It is a derivative of benzoxazole, an aromatic organic compound with a benzene-fused oxazole ring structure . Benzoxazole itself is of little practical value, but many of its derivatives, including this compound, are commercially important .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The synthesis protocols include classical methods like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring fused with a benzoxazole ring . The quinoline ring is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The benzoxazole ring is an aromatic organic compound with a benzene ring fused to an oxazole ring .

Scientific Research Applications

Fluorescent Probes

4-(1,3-Benzoxazol-2-yl)quinoline derivatives demonstrate potential as fluorescent probes. Bodke, Shankerrao, and Harishkumar (2013) synthesized a series of these compounds, finding that they exhibit fluorescence in various solvents, with compound 4a notably emitting green light with high quantum yield (Bodke, Shankerrao, & Harishkumar, 2013).

Antibacterial and Antioxidant Properties

Novel this compound derivatives have been identified with promising antibacterial and antioxidant activities. Jayanna et al. (2013) reported that some synthesized compounds exhibited potent antibacterial activity, with 8a and 8e showing significant potential, and 8e and 8f acting as effective antioxidants (Jayanna et al., 2013).

Anticancer Potential

Compounds containing the this compound moiety have shown anticancer properties. Easmon, Pürstinger, Thies, Heinisch, and Hofmann (2006) synthesized hydrazones derived from alpha-(N)-acyl heteroaromatics, including this compound, which inhibited cell growth in leukemia, colon, and ovarian cancer cells (Easmon et al., 2006).

Synthesis of Novel Derivatives

Research has focused on synthesizing new derivatives of this compound for various applications. Huang, Fei, Hu, and Liu (2015) synthesized a series of novel 1,2,4-oxadiazoline derivatives containing 2-(1,2,4-triazol-1-yl)quinoline, confirming their structures through various analytical techniques (Huang, Fei, Hu, & Liu, 2015).

Antimicrobial Activity

Compounds based on this compound have been investigated for their antimicrobial properties. Li, Xu, Li, Gao, and Chen (2019) synthesized derivatives that exhibited significant anti-tubercular activity, comparable with the reference drug rifampicin (Li et al., 2019)

Future Directions

The future directions for 4-(1,3-benzoxazol-2-yl)quinoline research could involve the development of new synthetic methods, the exploration of its biological activities, and the design of novel derivatives with improved pharmacological properties . The compound’s potential as an anticancer agent is particularly promising .

properties

IUPAC Name

2-quinolin-4-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDKCUBLTZCXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-benzoxazol-2-yl)quinoline
Reactant of Route 2
Reactant of Route 2
4-(1,3-benzoxazol-2-yl)quinoline
Reactant of Route 3
Reactant of Route 3
4-(1,3-benzoxazol-2-yl)quinoline
Reactant of Route 4
Reactant of Route 4
4-(1,3-benzoxazol-2-yl)quinoline
Reactant of Route 5
Reactant of Route 5
4-(1,3-benzoxazol-2-yl)quinoline
Reactant of Route 6
Reactant of Route 6
4-(1,3-benzoxazol-2-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.